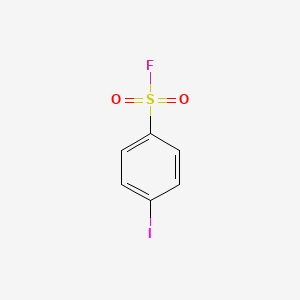

4-Iodobenzenesulfonyl fluoride

概要

説明

4-Iodobenzenesulfonyl fluoride is a chemical compound used as an intermediate in organic syntheses and in medicine . It has a molecular formula of C6H4FIO2S .

Synthesis Analysis

The synthesis of 4-Iodobenzenesulfonyl fluoride involves the reaction of iodobenzenesulfonyl chloride with potassium fluoride and 18-crown-6 ether in acetonitrile . The reaction is stirred for 18 hours at ambient temperature, yielding a 96% product .Molecular Structure Analysis

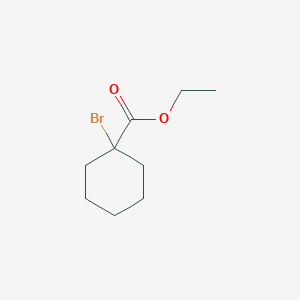

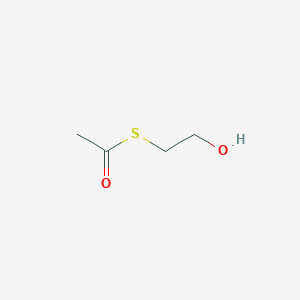

The molecular structure of 4-Iodobenzenesulfonyl fluoride consists of a benzene ring with a sulfonyl fluoride group and an iodine atom attached . The molecular weight is 286.07 g/mol .Physical And Chemical Properties Analysis

4-Iodobenzenesulfonyl fluoride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Activation of Hydroxyl Groups in Polymeric Carriers

4-Iodobenzenesulfonyl fluoride is closely related to 4-fluorobenzenesulfonyl chloride, which is effective in activating hydroxyl groups for covalent attachment of biologicals to solid supports. This method has potential therapeutic applications in bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Building Block in 18F Radiochemistry

4-Iodobenzenesulfonyl fluoride derivatives, like 4-[18F]Fluoroiodobenzene, are versatile in 18F radiochemistry. They are used in various transition metal-mediated C-C and C-N cross-coupling reactions and [18F]fluoroarylation reactions. The automated synthesis of no-carrier-added [18F]FIB offers high radiochemical and chemical purity, showing potential for broader application in molecular imaging and PET tracer development (Way & Wuest, 2014).

Fluoride Anion Recognition and Sensing

Fluoride anion recognition, closely related to the behavior of compounds like 4-Iodobenzenesulfonyl fluoride, is significant due to its dual nature of being both beneficial and potentially harmful. This recognition is crucial in multiple fields, including environmental monitoring and health sciences (Cametti & Rissanen, 2009).

Use in Synthesis of PET Tracer Precursors

Compounds like 4-Iodobenzenesulfonyl fluoride are used in synthesizing PET tracer precursors. For example, the sulfonamide derivative N,N,N,6-tetramethyl-2-(4- nitrophenylsulfonamido)pyrimidin-4-ammonium chloride was synthesized using 4-nitrobenzenesulfonyl guanidine, showing potential in 18F-labelled PET tracer production (Gebhardt & Saluz, 2012).

Safety and Hazards

4-Iodobenzenesulfonyl fluoride is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

This compound is a derivative of benzenesulfonyl fluoride, which is known to react with various biological targets, particularly proteins, due to its electrophilic nature .

Mode of Action

As a sulfonyl fluoride derivative, it is likely to act as an electrophile, reacting with nucleophilic sites in biological targets . The iodine atom in the molecule may enhance its electrophilicity, potentially altering its reactivity and specificity compared to other benzenesulfonyl fluoride derivatives.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that it may have good bioavailability, although further studies are needed to confirm this.

Action Environment

The action of 4-Iodobenzenesulfonyl fluoride could potentially be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as pH and temperature . Additionally, its efficacy could be influenced by the presence of other compounds that compete for the same targets.

特性

IUPAC Name |

4-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWMMWPERDAQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283238 | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4241-66-1 | |

| Record name | 4241-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)

![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)